1-(4-Hydroxyphenyl)-3-phenylurea

Catalog No.
S758600
CAS No.
2298-29-5
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Hydroxyphenyl)-3-phenylurea

CAS Number

2298-29-5

Product Name

1-(4-Hydroxyphenyl)-3-phenylurea

IUPAC Name

1-(4-hydroxyphenyl)-3-phenylurea

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)

InChI Key

BNIXCWKOADUVSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O

1-(4-Hydroxyphenyl)-3-phenylurea (HPPU) is a synthetic, low-molecular-weight asymmetric diarylurea. While diarylureas are historically utilized as plant growth regulators, HPPU has recently emerged as a highly specialized, orthogonal small-molecule ligand for engineered fibronectin type III domains (monobodies) [1]. Its primary procurement value lies in its ability to replace the traditional biotin-avidin system in advanced biochemical assays, offering a strict 1:1 binding stoichiometry and zero endogenous background noise [2]. This makes HPPU an essential precursor for researchers developing high-precision protein tags, custom affinity resins, and monodisperse crystallographic complexes [1].

Generic substitution with natural ligands or other in-class diarylureas fails to meet the strict structural and stoichiometric requirements of precision protein engineering. Substituting HPPU with the industry-standard biotin introduces severe limitations, as biotin's natural occurrence in cells generates high endogenous background, while its obligate tetrameric binding to avidin forces unwanted protein cross-linking and aggregation [1]. Furthermore, substituting HPPU with simpler diarylureas like diphenylurea (DPU) is ineffective; the engineered Mb-P' monobody requires the specific 4-hydroxyl motif of HPPU for nanomolar affinity, meaning generic analogs cannot function as viable orthogonal tags in these advanced assay systems [1]. Unliganded baselines also fail to provide the necessary structural stabilization required for high-resolution crystallographic workflows[2].

1:1 Stoichiometry vs. Tetrameric Cross-Linking

In comparative ligand-protein systems, the HPPU/Mb-P' monobody pair provides a strict 1:1 binding ratio with a dissociation constant (Kd) of 6.6 nM [1]. In contrast, the industry-standard biotin-avidin system relies on a tetrameric avidin protein, which binds up to four biotin molecules simultaneously[1]. This multivalent baseline frequently induces target cross-linking and aggregation in solution.

Evidence DimensionBinding stoichiometry and affinity
Target Compound DataHPPU (1:1 stoichiometry, Kd = 6.6 nM)
Comparator Or BaselineBiotin-Avidin system (1:4 stoichiometry)
Quantified DifferenceElimination of multivalent binding while maintaining nanomolar affinity.
ConditionsIn vitro ligand-protein binding assays.

Procuring HPPU for tag development prevents the aggregation and non-linear signal amplification artifacts inherent to avidin-based assays.

Orthogonal Signal Purity in Biological Matrices

HPPU is a strictly synthetic, non-natural small molecule, ensuring zero endogenous presence in mammalian or bacterial cell lysates [1]. The standard baseline, biotin (Vitamin B7), is a naturally occurring metabolite, leading to significant false-positive binding from endogenous biotinylated proteins[1].

Evidence DimensionEndogenous background noise
Target Compound DataHPPU (Zero endogenous biological background)
Comparator Or BaselineBiotin (High background due to natural in vivo presence)
Quantified DifferenceComplete elimination of endogenous ligand interference.
ConditionsCell lysate binding and pull-down assays.

Selecting HPPU over biotin eliminates the need for extensive endogenous-biotin blocking steps, streamlining high-throughput screening workflows.

Hydroxyl-Dependent Binding Specificity

The binding interaction between HPPU and the Mb-P' monobody is highly dependent on the 4-hydroxyl group. Assays demonstrate that while unmodified HPPU achieves a Kd of 6.6 nM, protecting or substituting this position with a benzyl group completely abolishes binding affinity[1].

Evidence DimensionBinding affinity (Kd)
Target Compound DataUnmodified HPPU (Kd = 6.6 nM)
Comparator Or BaselineBenzyl-substituted HPPU (No measurable binding)
Quantified Difference>1000-fold loss of affinity upon hydroxyl substitution.
ConditionsMonobody binding affinity assays.

This strict structure-activity relationship dictates that procurement and subsequent bioconjugation of HPPU must utilize linker chemistries that preserve the free 4-hydroxyl group.

Crystallographic Chaperone Stabilization

Engineered monobodies often suffer from poor solubility and aggregation. When the Mb-P' monobody is complexed with HPPU and fused to a maltose-binding protein (MBP) linker, the system transitions from severe polydispersity to a highly monodisperse state, yielding diffraction-quality crystals at 2.57 Å resolution [1]. Unliganded or unfused baselines fail to crystallize due to heterogeneous oligomerization [1].

Evidence DimensionSolution monodispersity and crystallographic resolution
Target Compound DataHPPU-Mb-P'-MBP complex (Monodisperse, 2.57 Å resolution)
Comparator Or BaselineUnfused/Unliganded Mb-P' (Severe polydispersity, no crystals)
Quantified DifferenceTransition from unresolvable aggregates to 2.57 Å diffraction quality.
Conditionsin situ X-ray diffraction of fusion-protein complexes.

HPPU acts as a critical stabilizing ligand for structural biologists needing to crystallize and resolve highly aggregation-prone fibronectin-derived scaffolds.

Orthogonal Protein Tagging and Pull-Down Assays

Replacing biotin-avidin systems in proteomics to eliminate background noise from endogenous biotinylated proteins, leveraging HPPU's strictly synthetic nature [1].

Monomeric Biosensor Development

Utilizing the 1:1 stoichiometry of the HPPU-Monobody system to design linear, non-aggregating biosensors for live-cell imaging, avoiding the cross-linking artifacts of tetrameric avidin [1].

Crystallization of Engineered Protein Scaffolds

Using HPPU as a stabilizing co-ligand to achieve monodispersity and high-resolution X-ray diffraction in aggregation-prone fibronectin type III domains [2].

Custom Affinity Resin Manufacturing

Immobilizing HPPU-derivatives (via non-hydroxyl positions) to create highly specific, reusable affinity chromatography columns for the purification of Mb-P' tagged recombinant proteins[1].

XLogP3

2.6

Wikipedia

4-(N'-phenylureido)phenol

Dates

Last modified: 08-15-2023

Explore Compound Types